An In-depth Technical Guide to the Synthesis and Characterization of Tetraacetyl Diborate
An In-depth Technical Guide to the Synthesis and Characterization of Tetraacetyl Diborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetraacetyl diborate (TADB), an organoboron compound with significant applications in organic synthesis. This document details the established synthetic protocols, purification methods, and a full range of characterization techniques necessary to verify the compound's structural integrity.
Introduction
Tetraacetyl diborate, with the molecular formula C₈H₁₂B₂O₉, is an organoboron compound first discovered accidentally in the 1950s during attempts to synthesize boron triacetate.[1] It exists as colorless, needle-like crystals and is soluble in most organic solvents.[1][2] The structure of TADB features two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.[2][3] This unique structure makes it a valuable reagent, particularly as a Lewis acid catalyst and an acetylating agent in various organic reactions, including amidations and cycloadditions.[2]
Synthesis of Tetraacetyl Diborate
The most common and established method for synthesizing tetraacetyl diborate involves the reaction of orthoboric acid with acetic anhydride.[1][2]
Reaction:
2H₃BO₃ + 5(CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6CH₃COOH[1]
A detailed experimental protocol for the synthesis of tetraacetyl diborate is outlined below:
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Reaction Setup: To a suspension of orthoboric acid (3 g) in acetic acid (10 ml), add acetic anhydride (20 ml).[3]
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Heating: Heat the mixture on a vapor bath under a nitrogen atmosphere.[2][3] Continue heating until all the solid has dissolved.
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Precipitation: Precipitate the tetraacetyl diborate from the solution using dry ethyl ether.[3]
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Purification: The crude product can be purified by successive precipitations from a solution in dry acetic acid using dry ethyl ether.[3] Recrystallization from other organic solvents like ethanol or acetone is also a recommended purification method.[2]
-
Drying and Storage: The resulting colorless, needle-like crystals should be dried and stored in an airtight container at –20°C to prevent hydrolysis, as the compound is sensitive to moisture.[2]
Caption: Workflow for the synthesis of tetraacetyl diborate.
Characterization of Tetraacetyl Diborate
Thorough characterization is essential to confirm the identity and purity of the synthesized tetraacetyl diborate. A combination of spectroscopic, crystallographic, and thermal analysis techniques is employed.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The spectrum of tetraacetyl diborate is expected to show strong absorption bands corresponding to the C=O stretching of the acetyl groups at approximately 1740 cm⁻¹ and B-O-B bridging vibrations in the range of 950–1050 cm⁻¹.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are crucial for confirming the structure.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the acetyl groups.
-
¹¹B NMR: Boron-11 NMR is used to confirm the coordination environment of the boron atoms. The chemical shift will be indicative of tetracoordinate boron.[2]
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Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure of tetraacetyl diborate.[2] It has been used to confirm the bicyclic diborate structure, resolving any ambiguity from earlier misassignments as triacetoxyborate.[2] The analysis provides precise bond lengths, bond angles, and the overall molecular packing in the crystal lattice.[3][4]
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Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the compound, which is a key indicator of its purity. Tetraacetyl diborate has a sharp melting point at 147°C.[1][2]
Mass spectrometry is employed to confirm the molecular formula (C₈H₁₂B₂O₉) by determining the accurate mass of the molecule.[2]
Caption: Key techniques for the characterization of TADB.
Data Presentation
The quantitative data for tetraacetyl diborate are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | [1] |
| Molecular Formula | C₈H₁₂B₂O₉ | [1][5] |
| Molar Mass | 273.80 g·mol⁻¹ | [1] |
| Appearance | Colorless, needle-like crystals | [1][2] |
| Melting Point | 147 °C (420 K) | [1] |
| Solubility | Soluble in most organic solvents | [1][2] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/c | [3][4] |
| a | 7.528 Å | [3][4] |
| b | 8.231 Å | [3][4] |
| c | 19.891 Å | [3][4] |
| β | 96.0° | [3][4] |
| Z | 4 | [3][4] |
Table 3: Key Spectroscopic Data
| Technique | Feature | Characteristic Value/Region | Reference |
| FT-IR | C=O stretch (acetyl) | ~1740 cm⁻¹ | [2] |
| FT-IR | B-O-B bridge stretch | 950–1050 cm⁻¹ | [2] |
| ¹¹B NMR | Tetracoordinate Boron | +12 to -8 ppm (typical range) | [6] |
Safety and Handling
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Storage: Tetraacetyl diborate is moisture-sensitive and should be stored at –20°C in airtight containers to prevent decomposition.[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including nitrile gloves, a chemical-resistant lab coat, and OSHA-approved safety goggles, should be worn when handling this compound.[2] If there is a risk of generating aerosols, respiratory protection is advised.[2]
-
Toxicity: Hazard data for tetraacetyl diborate is contradictory. Some sources report no significant hazards, while others classify it as harmful if swallowed (H302) and an irritant to the skin and eyes (H315/H319).[2] A thorough and independent risk assessment should be conducted before use.[2]
References
- 1. Tetraacetyl diborate - Wikipedia [en.wikipedia.org]
- 2. Tetraacetyl diborate | 5187-37-1 | Benchchem [benchchem.com]
- 3. Crystal and molecular structure of tetra-acetyl diborate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Crystal and molecular structure of tetra-acetyl diborate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Tetraacetyl diborate | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
